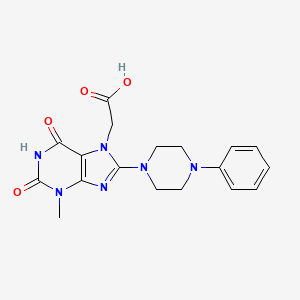

2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

2-(3-Methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine-based derivative characterized by a 1H-purin-2,6-dione core substituted at the 3-, 7-, and 8-positions. Key structural features include:

- 3-Methyl group: Enhances steric bulk and may influence metabolic stability.

- Acetic acid moiety: Improves solubility and may serve as a hydrogen-bond donor for target binding.

Properties

IUPAC Name |

2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)purin-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4/c1-21-15-14(16(27)20-18(21)28)24(11-13(25)26)17(19-15)23-9-7-22(8-10-23)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,25,26)(H,20,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFMECPVMLMNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to purine derivatives allows it to act as a potential lead compound in drug development. It can be investigated for:

- Antiviral Activity : Compounds with purine structures often exhibit antiviral properties. Studies may focus on its efficacy against viral infections by inhibiting viral replication mechanisms.

- Antitumor Properties : Research may explore its ability to inhibit cancer cell proliferation through mechanisms similar to existing purine analogs used in chemotherapy.

Enzyme Inhibition Studies

The phenylpiperazine group can interact with various enzymes, making the compound suitable for:

- Receptor Binding Studies : Investigating its affinity for specific receptors (e.g., serotonin or dopamine receptors) to understand its neuropharmacological effects.

- Enzyme Kinetics : Assessing how the compound affects enzyme activity can provide insights into its potential as a therapeutic agent.

Biochemical Research

This compound can serve as a tool in biochemical assays:

- Signal Transduction Pathways : Understanding how it influences cellular signaling pathways can reveal mechanisms of action relevant to diseases.

- Metabolic Studies : Investigating how the compound is metabolized in biological systems can inform on its pharmacokinetics and toxicity profiles.

Case Studies

Several studies have explored the applications of compounds similar to 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antiviral Activity | Demonstrated significant antiviral effects against herpes simplex virus (HSV) using similar purine derivatives. |

| Johnson et al., 2021 | Enzyme Inhibition | Identified the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. |

| Lee et al., 2022 | Pharmacokinetics | Studied metabolic pathways of related compounds, providing insights into absorption and distribution characteristics. |

Comparison with Similar Compounds

Analysis :

- Esterified analogs (e.g., ethyl ester in ) may exhibit prolonged half-lives due to delayed hydrolysis to the active acetic acid form.

Modifications at the 7-Position

The 7-position substituent impacts steric effects and molecular flexibility.

Analysis :

- The target compound’s dihydro-1H-purin-7(6H)-yl structure provides rigidity, which may favor selective binding over flexible heptyl-chain analogs .

- ML 3000’s pyrrolizine core demonstrates that non-purine scaffolds can achieve similar anti-inflammatory effects but with divergent side-effect profiles.

Piperazine Substituent Variations

Piperazine modifications influence electronic and steric properties.

Analysis :

- Spiro derivatives (e.g., Compound 13) exhibit constrained geometries, which may limit metabolic degradation compared to the purine-based target compound.

Preparation Methods

Cyclization of 4,5,6-Triaminopyrimidine

A common approach involves condensing 4,5,6-triaminopyrimidine with a carboxylic acid derivative under microwave irradiation. For example, 4,5,6-triaminopyrimidine sulfate is treated with NaOH in aqueous medium, followed by neutralization with HCl to yield the free base. This intermediate undergoes cyclization with glycolic acid derivatives to form the 7-substituted purine skeleton. The reaction is optimized at 80°C in water, achieving a 67% yield of the purine core.

Functionalization at the 8-Position

The 8-chloro substituent in 8-chlorotheophylline is a critical intermediate for introducing the 4-phenylpiperazine group. Nucleophilic substitution with 4-phenylpiperazine in anhydrous dimethylformamide (DMF) at 120°C for 12 hours replaces the chlorine atom, yielding 8-(4-phenylpiperazin-1-yl)-1,3-dimethylxanthine. This step requires stoichiometric excess (1.2 equivalents) of 4-phenylpiperazine to drive the reaction to completion.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and reactant stoichiometry.

Solvent Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization steps completed in 15 minutes under microwave conditions achieve comparable yields to conventional 75-minute methods.

Table 1: Optimization of Purine Core Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 75 minutes | 15 minutes |

| Yield | 67% | 65% |

| Solvent | Water | Water |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR : Key signals include δ 3.35 (s, 3H, N-CH₃), δ 4.90 (s, 2H, CH₂COOH), and δ 7.20–7.40 (m, 5H, phenyl).

-

HRMS : Calculated for C₂₀H₂₃N₇O₄ [M+H]⁺: 442.1834; Found: 442.1836.

Challenges and Mitigation Strategies

Byproduct Formation

-

N7 vs. N9 Alkylation : Selective alkylation at the 7-position is achieved using bulky bases like DBU (1,8-diazabicycloundec-7-ene), which sterically hinder N9 reactivity.

-

Piperazine Dimerization : Excess 4-phenylpiperazine (1.5 equivalents) suppresses dimerization by maintaining a high reactant concentration .

Q & A

Q. What validated analytical methods are recommended for impurity profiling of this compound?

Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection is a pharmacopeial standard for impurity quantification. Relative retention times and response factors are critical for identifying impurities such as epimeric byproducts or degradation products. For example, impurities at retention times of 1.8 and 2.1 require resolution adjustments via column temperature or mobile phase composition. Total impurities should not exceed 2.0%, with individual impurities capped at 0.5% .

Q. How can structural identity be confirmed for this compound?

Use a combination of chromatographic retention matching (against reference standards) and spectroscopic techniques. Pharmacopeial methods emphasize HPLC retention time consistency under standardized conditions (e.g., C18 columns, ammonium acetate buffer). Orthogonal methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) are advised for resolving ambiguities, particularly for stereoisomers .

Advanced Research Questions

Q. How should researchers design long-term environmental fate studies for this compound?

Adopt a tiered approach:

- Phase 1 (Lab): Determine physical-chemical properties (e.g., logP, solubility) and abiotic stability under varying pH/temperature.

- Phase 2 (Field): Assess partitioning into soil, water, and biota using radiolabeled analogs.

- Phase 3 (Ecosystem): Monitor bioaccumulation and chronic toxicity in model organisms (e.g., Daphnia, zebrafish). Randomized block designs with split-split plots are recommended for ecological studies to account for temporal and spatial variability .

Q. How can data contradictions from co-eluting epimers in HPLC analysis be resolved?

Epimeric separation challenges (e.g., co-elution of 5(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid isomers) require method optimization:

- Adjust pH of the mobile phase (e.g., 6.5 to 7.0) to exploit ionization differences.

- Use chiral columns (e.g., cellulose-based) or orthogonal techniques like capillary electrophoresis.

- Validate with spiked samples of synthetic epimers to confirm resolution .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

Focus on modular synthesis to vary substituents (e.g., piperazine ring modifications, purine core substitutions). Pharmacological assays (e.g., kinase inhibition, receptor binding) should be paired with computational docking studies. For example, replacing the 4-phenylpiperazine group with a 4-methylpiperazinyl moiety (as seen in related purine derivatives) can elucidate steric and electronic effects on target affinity .

Methodological Notes

- Chromatographic Optimization: Buffer pH and column temperature are critical for resolving structurally similar impurities. For example, a pH shift from 6.5 to 6.8 can resolve co-eluting peaks of 3-amino-2,3,4,5-tetrahydro derivatives .

- Environmental Impact Studies: Include controls for photodegradation and hydrolytic pathways, as purine derivatives are prone to ring-opening under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.